Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate
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Overview
Description
Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate is a complex organic compound with a molecular formula of C24H22O8. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, oxoethoxy, phenoxy, and acetyl groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Intermediate 1: Reacting 4-phenylphenol with acetic anhydride in the presence of a catalyst to form 4-phenylphenyl acetate.
Preparation of Intermediate 2: Reacting Intermediate 1 with 3-(2-methoxy-2-oxoethoxy)phenol under specific conditions to form the desired intermediate.
Final Step: Esterification of Intermediate 2 with methyl chloroacetate in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenoxy and acetyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy and acetyl derivatives.
Scientific Research Applications
Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
- Methyl 3-(2-methoxy-2-oxoethyl)thio propionate
- Ethanol, 2-methoxy-, acetate
Uniqueness
Methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications in various research fields.
Properties
IUPAC Name |
methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O8/c1-30-25(28)16-33-21-12-13-22(24(14-21)34-17-26(29)31-2)23(27)15-32-20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14H,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINCHHVNVLTEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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